molecular formula C55H105NO7S B1681582 Tripalmitoyl cysteine CAS No. 87079-94-5

Tripalmitoyl cysteine

Número de catálogo: B1681582
Número CAS: 87079-94-5
Peso molecular: 924.5 g/mol
Clave InChI: BKXQBXXALHYQKZ-NPGUAINNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tripalmitoyl cysteine is a synthetic analog of N-terminal lipid part of bacterial lipoprotein.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Tripalmitoyl cysteine is utilized in developing liposomal formulations that enhance the bioavailability and stability of therapeutic agents. Its amphiphilic nature allows it to form stable lipid bilayers, making it suitable for encapsulating hydrophilic drugs.

  • Case Study: Liposomal Formulations
    Research indicates that this compound-based liposomes can effectively deliver anticancer drugs, improving their therapeutic index while minimizing side effects. For instance, a study demonstrated that these liposomes could encapsulate doxorubicin and release it in a controlled manner, resulting in enhanced cytotoxicity against cancer cells compared to free doxorubicin .

Cancer Therapy

The compound exhibits promising anticancer properties, particularly through its role in enhancing the efficacy of conventional chemotherapy agents.

  • Mechanism of Action
    This compound has been shown to modulate the tumor microenvironment, potentially by influencing the redox state within cancer cells. This modulation can sensitize tumor cells to oxidative stress induced by chemotherapeutics .
  • Case Study: Synergistic Effects with Chemotherapy
    In vitro studies have reported that this compound enhances the effectiveness of cisplatin in various cancer cell lines, leading to increased apoptosis rates. The combination treatment resulted in a significant reduction in cell viability compared to either treatment alone .

Antimicrobial Applications

This compound also demonstrates antimicrobial activity, making it a candidate for developing new antimicrobial agents.

  • Mechanism of Action
    The compound's ability to disrupt bacterial membranes is attributed to its fatty acid chains, which can integrate into lipid bilayers of bacterial cells, leading to increased permeability and cell death .
  • Case Study: Antibacterial Efficacy
    A study highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, indicating its potential as an alternative or adjunct therapy in combating resistant bacterial strains .

Summary Table of Applications

Application AreaMechanism/EffectKey Findings/Studies
Drug Delivery SystemsForms stable liposomesEnhanced delivery of doxorubicin with improved efficacy
Cancer TherapyModulates redox stateIncreased apoptosis rates when combined with cisplatin
Antimicrobial ActivityDisrupts bacterial membranesEffective against resistant strains with low MIC

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Tripalmitoyl cysteine (Pam3Cys) in lipidated form?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or chemical conjugation of palmitoyl groups to cysteine residues. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for purity assessment (>95%), and high-performance liquid chromatography (HPLC) for separation . For lipidated analogs, dynamic light scattering (DLS) may assess micelle formation. Ensure experimental details (e.g., solvent systems, reaction times) are documented in supplementary materials to enable replication .

Q. How is this compound structurally distinct from other lipidated immunostimulants (e.g., Pam2Cys)?

  • Methodological Answer : Compare acyl chain arrangements using X-ray crystallography or cryo-EM. This compound’s three palmitoyl groups confer enhanced stability in lipid bilayers compared to diacylated analogs. Computational modeling (e.g., molecular dynamics simulations) can predict membrane interaction differences . Structural analogs like tripalmitoyl glycerol (PPP) may serve as controls .

Q. What in vitro assays are optimal for evaluating this compound’s immunostimulatory effects?

  • Methodological Answer : Use TLR2/1 reporter cell lines (e.g., HEK-Blue™ hTLR2) to quantify NF-κB activation via secreted embryonic alkaline phosphatase (SEAP). Dose-response curves (0.1–10 μM) and ELISA for cytokine profiling (IL-6, TNF-α) are critical. Include lipopolysaccharide (LPS) as a positive control and account for endotoxin contamination using Limulus amebocyte lysate (LAL) assays .

Advanced Research Questions

Q. How do conflicting data on this compound’s adjuvant efficacy in vivo arise, and how can they be resolved?

  • Methodological Answer : Variability often stems from differences in antigen co-delivery methods (e.g., covalent conjugation vs. physical mixing) or animal models (e.g., murine vs. non-human primates). Conduct meta-analyses of existing studies to identify confounding variables (e.g., administration route, dosage). Replicate experiments under standardized conditions, with pre-registered protocols to minimize bias .

Q. What mechanisms underlie this compound’s dual role in immune activation and potential immunosuppression in chronic settings?

  • Methodological Answer : Investigate TLR2 signaling crosstalk with regulatory pathways (e.g., PD-1/PD-L1) using knockout mice or siRNA-mediated gene silencing. Flow cytometry can track T-cell exhaustion markers (e.g., TIM-3, LAG-3) in chronic exposure models. Transcriptomic profiling (RNA-seq) may reveal paradoxical cytokine signatures .

Q. How can experimental artifacts in this compound’s stability studies be minimized?

  • Methodological Answer : Use accelerated stability testing under controlled humidity/temperature. Monitor degradation products via LC-MS/MS and confirm bioactivity retention using TLR2-binding assays. Avoid organic solvents that disrupt micelle integrity; instead, use lyophilization for long-term storage .

Q. Data Presentation and Reproducibility Guidelines

  • Table 1 : Key Analytical Techniques for this compound Research

    ParameterTechniqueCritical Considerations
    PurityHPLC-MSColumn: C18; Mobile phase: Acetonitrile/water gradient
    Structure¹H/¹³C NMRDeuterated chloroform as solvent; Assign acyl chain peaks
    ImmunogenicityELISA (cytokines)Normalize to housekeeping proteins (e.g., β-actin)
    StabilityLC-MS/MS degradation assayInclude positive controls (e.g., oxidized cysteine)

Propiedades

Número CAS

87079-94-5

Fórmula molecular

C55H105NO7S

Peso molecular

924.5 g/mol

Nombre IUPAC

[3-[(2R)-2-(hexadecanoylamino)-3-methoxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C55H105NO7S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-52(57)56-51(55(60)61-4)49-64-48-50(63-54(59)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)47-62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h50-51H,5-49H2,1-4H3,(H,56,57)/t50?,51-/m0/s1

Clave InChI

BKXQBXXALHYQKZ-NPGUAINNSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)OC

SMILES isomérico

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)OC

SMILES canónico

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)OC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

(2,3-bis(palmitoyloxy)propyl)-N-palmitoylcysteine methyl ester
tripalmitoyl cysteine
tripalmitoyl-S-glyceryl cysteine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.